5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
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Overview
Description
5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is a complex heterocyclic compound It features a unique structure combining a pyridoindole core with a thiazole ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole typically involves multi-step reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the thiazole ring and the sulfonyl group. Common reagents include chlorinating agents, sulfonyl chlorides, and thiazole precursors. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and sulfonyl positions
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as indole-3-carbinol and indomethacin.
Thiazole Derivatives: Compounds like thiazole orange and thiazole yellow, which share the thiazole ring structure.
Sulfonyl Compounds: Molecules such as sulfonylureas and sulfonamides, which contain sulfonyl groups
Uniqueness
5-chloro-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is unique due to its combination of a pyridoindole core, thiazole ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H24ClN3O2S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-chloro-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
InChI |
InChI=1S/C23H24ClN3O2S2/c1-14-4-7-16(8-5-14)31(28,29)22-21(24)30-23(25-22)27-19-9-6-15(2)12-17(19)18-13-26(3)11-10-20(18)27/h4-9,12,18,20H,10-11,13H2,1-3H3 |
InChI Key |
ORCHBKUCQKIDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3C4CCN(CC4C5=C3C=CC(=C5)C)C)Cl |
Origin of Product |
United States |
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